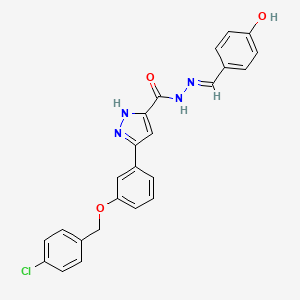![molecular formula C26H19Cl2NO5 B12043241 2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043241.png)
2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RCL L209961 is a chemical compound with the molecular formula C26H19Cl2NO5 and a molecular weight of 496.351 g/mol . It is a rare and unique chemical provided by Sigma-Aldrich for early discovery research . The compound is characterized by its complex structure, which includes chlorine, nitrogen, and oxygen atoms.
準備方法
The synthetic routes and reaction conditions for RCL L209961 are not extensively documented in public literature. general methods for synthesizing such complex organic compounds typically involve multi-step organic synthesis, including reactions like halogenation, nitration, and esterification. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
化学反応の分析
RCL L209961 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
RCL L209961 has several applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving biochemical pathways or as a probe in molecular biology.
作用機序
The specific mechanism of action for RCL L209961 is not well-documented. compounds with similar structures often interact with biological molecules through binding to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
RCL L209961 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Chlorinated aromatic compounds: These compounds share the chlorine atoms in their structure.
Nitrogen-containing heterocycles: These compounds have nitrogen atoms within a ring structure.
Ester-containing compounds: These compounds include ester functional groups.
特性
分子式 |
C26H19Cl2NO5 |
|---|---|
分子量 |
496.3 g/mol |
IUPAC名 |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C26H19Cl2NO5/c27-13-4-5-17(20(28)9-13)21(30)11-34-26(33)12-2-1-3-14(8-12)29-24(31)22-15-6-7-16(19-10-18(15)19)23(22)25(29)32/h1-9,15-16,18-19,22-23H,10-11H2 |
InChIキー |
FWYAOBNSTQWSRV-UHFFFAOYSA-N |
正規SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OCC(=O)C6=C(C=C(C=C6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Hydroxy-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043175.png)
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043184.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12043195.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)
![2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12043213.png)




![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043235.png)
![3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12043240.png)
